molecular formula C7H9BrN2 B1523540 2-(5-Bromopyridin-2-YL)ethanamine CAS No. 691872-17-0

2-(5-Bromopyridin-2-YL)ethanamine

Cat. No. B1523540
M. Wt: 201.06 g/mol
InChI Key: YSONVYGWEROTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(5-Bromopyridin-2-YL)ethanamine consists of a pyridine ring with a bromine atom at the 5th position and an ethanamine group at the 2nd position .


Physical And Chemical Properties Analysis

The boiling point of 2-(5-Bromopyridin-2-YL)ethanamine is predicted to be 261.3±25.0 °C and its density is predicted to be 1.485±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Catalysis and Chemical Synthesis

2-(5-Bromopyridin-2-yl)ethanamine and its derivatives have been explored in the field of catalysis and chemical synthesis. For instance, Nyamato et al. (2015) demonstrated the synthesis of (imino)pyridine ligands, including N-((6-bromopyridin-2-yl)methylene)-2-methoxyethanamine, and their application in palladium complexes as selective ethylene dimerization catalysts (Nyamato, Ojwach, & Akerman, 2015). Additionally, Kumbhare et al. (2013) synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their antimicrobial activity, highlighting the potential of such derivatives in medicinal chemistry (Kumbhare et al., 2013).

DNA Interaction and Antitumor Activity

Compounds derived from 2-(5-Bromopyridin-2-yl)ethanamine have been studied for their interactions with DNA and potential antitumor activity. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands, including 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine, and assessed their DNA binding, nuclease activity, and cytotoxic effects. These studies highlight the role of such complexes in potentially developing anticancer therapies (Kumar et al., 2012).

Material Science and Corrosion Inhibition

In material science, derivatives of 2-(5-Bromopyridin-2-yl)ethanamine have shown promise as corrosion inhibitors. Das et al. (2017) conducted a study on cadmium(II) Schiff base complexes with ligands including N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine, demonstrating their effectiveness in corrosion inhibition on mild steel (Das et al., 2017).

Enzymatic Synthesis and Biocatalysis

In enzymatic synthesis and biocatalysis, the 2-(5-Bromopyridin-2-yl)ethanamine framework has been utilized. Semproli et al. (2020) reported the immobilization of amine transaminase and its use in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, showcasing the application of such compounds in enzymatic processes (Semproli et al., 2020).

Safety And Hazards

Safety data sheets suggest avoiding inhalation of vapour or mist of 2-(5-Bromopyridin-2-YL)ethanamine . It’s also recommended to keep away from sources of ignition and to take measures to prevent the build-up of electro-static charge . The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled .

Future Directions

As a research chemical, the future directions for 2-(5-Bromopyridin-2-YL)ethanamine will likely depend on the results of ongoing and future studies . Its brominated aromatic amine structure makes it a potentially useful reagent in a variety of organic synthesis reactions .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSONVYGWEROTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695222
Record name 2-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-2-YL)ethanamine

CAS RN

691872-17-0
Record name 2-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (5-bromo-2-pyridinyl)acetonitrile (0.26 g, 0.94 mmole), in THF (20 mL) at RT was added 1M BH3.THF (5 mL, 5.0 mmole). After 24 h, H2O (10 mL) wash added dropwise to the reaction solution followed by 1M HCl (10 mL). After 1 h, the reaction solution was made basic by addition of 6M NaOH (2 mL). The reaction contents were concentrated under vacuum and extracted with EtOAc (3×50 mL). The organic phase was dried over Na2SO4 and concentrated under vacuum affording the crude title compound as light orange solid which was used directly without further purification: LC-MS (ES) m/e 281 (M+H)+.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Zhong - 2021 - search.proquest.com
Molecular knots and links are found in circular DNA, proteins and synthetic materials. Numerous biological examples have demonstrated that topological complexity at the molecular …
Number of citations: 2 search.proquest.com
L Zhang - 2019 - search.proquest.com
Knots and links are fundamental structural elements, exploited since prehistoric times in tools, materials, architecture and construction. In scientific terms the physical significance of …
Number of citations: 4 search.proquest.com
L Zhang, DP August, J Zhong… - Journal of the …, 2018 - ACS Publications
We report the two-step synthesis of a molecular trefoil knot in 90% overall yield through the self-assembly of a 12-component trimeric circular zinc helicate followed by ring closing …
Number of citations: 43 pubs.acs.org

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